molecular formula C8H7N3O B1612616 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile CAS No. 34945-66-9

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile

Cat. No.: B1612616
CAS No.: 34945-66-9
M. Wt: 161.16 g/mol
InChI Key: YURHKHQTVHXOKY-UHFFFAOYSA-N
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Description

  • SMILES String : CN1CCOc2cc(cnc12)C(=O)O

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Innovative synthesis methods have been developed for compounds like 3,4-dihydro-2H-benzo[1,4]oxazines, a category which includes 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile. These methods involve starting with 2-aminophenol and undergoing one-pot reactions with alkenes having electron-withdrawing groups (詹淑婷, 2012).

  • Potential Scaffold for Bioactive Compounds : The pyrido[2,3-b][1,4]oxazine ring system has been explored as a potential scaffold for novel pharmaceutical compounds. Its synthesis involves the reaction of 2-chloro-3-pyridol with various agents, paving the way for creating diverse heterocycles useful in drug development (Gyeonghyeon Gim et al., 2007).

  • One-Pot Synthesis Techniques : Efficient one-pot synthesis methods have been established for pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating a key transformation in the creation of these compounds. This synthesis is significant for the formation of structurally complex and pharmacologically relevant molecules (Sungmin Cho et al., 2003).

Applications in Various Fields

  • Herbicidal Activity : Some derivatives of this compound have shown effective herbicidal activities. This includes specific compounds inhibiting grain sorghum, indicating potential agricultural applications (Yi Sun et al., 2019).

  • Fluorescent Properties for Organic Compounds : Certain pyrido[1,2-b][1,2,4]triazines, related to the pyrido[3,2-b][1,4]oxazine system, have been found to exhibit red light emission, suggesting their use in developing fluorescent organic compounds (A. Darehkordi et al., 2018).

  • Synthesis of Complex Heterocycles : The pyrido[3,2-b][1,4]oxazine framework has been utilized in synthesizing various heterocyclic compounds, which are critical in pharmaceutical research and development. This includes the formation of compounds with anti-anaphylactic properties (G. Wagner et al., 1993).

Future Directions

: Sigma-Aldrich: 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-4-6-3-7-8(11-5-6)10-1-2-12-7/h3,5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURHKHQTVHXOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587794
Record name 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34945-66-9
Record name 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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